molecular formula C11H8ClFN2O3 B1436201 1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid CAS No. 1239734-47-4

1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No. B1436201
M. Wt: 270.64 g/mol
InChI Key: BAZOBBCHQLEESN-UHFFFAOYSA-N
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Description

The compound “3-Chloro-4-fluorophenylacetic acid” is a related compound with a CAS Number: 705-79-3. It has a molecular weight of 188.59 and its IUPAC name is (3-chloro-4-fluorophenyl)acetic acid .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-fluorophenylacetic acid” is represented by the InChI code: 1S/C8H6ClFO2/c9-6-3-5 (4-8 (11)12)1-2-7 (6)10/h1-3H,4H2, (H,11,12) .


Chemical Reactions Analysis

A related compound, “3-Chloro-4-fluorobenzylbromide”, was used in a reaction with tert-butylpiperazine-1-carboxylate to generate the key intermediate 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .


Physical And Chemical Properties Analysis

The related compound “3-Chloro-4-fluorophenylboronic acid” has a molecular weight of 174.37, a density of 1.4±0.1 g/cm3, a boiling point of 306.0±52.0 °C at 760 mmHg, and a melting point of 242-247 °C (lit.) .

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are significant due to their wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as important scaffolds in medicinal chemistry for the development of new therapeutic agents. Their synthesis involves various strategies that offer access to a plethora of derivatives with potential biological applications. The versatility in their synthetic approaches underscores their applicability in discovering new drugs and exploring their mechanism of action in different biological contexts (Cetin, 2020).

Environmental and Pharmacological Importance

The environmental and pharmacological importance of fluorinated and chlorinated compounds, including the derivatives of pyrazole carboxylic acids, has been widely acknowledged. These compounds are explored for their potential as environmentally benign alternatives to more persistent and toxic substances. The research focuses on understanding their fate, bioaccumulation, and potential risks, contributing to safer chemical design and application in various industries, including pharmaceuticals and material science (Wang et al., 2013).

Contribution to Anticancer Research

The application of Knoevenagel condensation, a chemical reaction involving the synthesis of α, β-unsaturated ketones/carboxylic acids, has been pivotal in the development of anticancer agents. This methodology facilitates the creation of biologically active molecules, demonstrating the significant role of pyrazole carboxylic acid derivatives and related compounds in anticancer research. Such synthetic approaches enable the exploration of new anticancer strategies, highlighting the compounds' therapeutic potential (Tokala et al., 2022).

Safety And Hazards

The safety data sheet for “3-Chloro-4-fluorophenylacetic acid” indicates that it is a skin irritant, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

A study has leveraged the 3-Chloro-4-fluorophenyl motif to identify inhibitors of Tyrosinase from Agaricus bisporus . This suggests that compounds with this motif, including potentially “1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid”, could be of interest in future research.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O3/c1-18-10-5-9(11(16)17)14-15(10)6-2-3-8(13)7(12)4-6/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZOBBCHQLEESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
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1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
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1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
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1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
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1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
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1-(3-Chloro-4-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid

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